Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The IUPAC name ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate derives from its core piperazine ring ($$ \text{C}4\text{H}{10}\text{N}_2 $$), which is substituted at the 1-position by a carboxyethyl group and at the 4-position by a carbonyl-linked piperidine moiety. The piperidine ring itself bears a 6-chloropyridazin-3-yl group, a diazine derivative with two adjacent nitrogen atoms.
Constitutional isomerism arises primarily from variations in the pyridazine ring’s substitution pattern. For example, replacing the chlorine atom at the 6-position of pyridazine with other halogens (e.g., fluorine or bromine) or altering its position (e.g., 4-chloro) would yield distinct constitutional isomers. Additionally, the piperazine and piperidine rings introduce stereochemical complexity, though the current compound lacks chiral centers due to symmetric substitution patterns.
Table 1: Constitutional Isomerism in Pyridazine Derivatives
| Position of Chlorine | Piperidine Substitution | Piperazine Substitution |
|---|---|---|
| 6-chloro | 4-carbonyl | 1-carboxyethyl |
| 4-chloro | 4-carbonyl | 1-carboxyethyl |
| 6-fluoro | 4-carbonyl | 1-carboxyethyl |
Properties
Molecular Formula |
C17H24ClN5O3 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN5O3/c1-2-26-17(25)23-11-9-22(10-12-23)16(24)13-5-7-21(8-6-13)15-4-3-14(18)19-20-15/h3-4,13H,2,5-12H2,1H3 |
InChI Key |
XMKZWKRQBSWVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chloropyridazine Synthesis
The 6-chloropyridazine moiety is synthesized via chlorination of pyridazine derivatives . Typical methods include:
Piperidine Intermediate Preparation
The piperidine intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-carboxylic acid is synthesized through:
-
Nucleophilic aromatic substitution : Piperidine reacts with 3,6-dichloropyridazine in anhydrous dichloroethane at reflux (80°C), catalyzed by triethylamine (Et₃N).
-
Boc-protection strategies : tert-Butyloxycarbonyl (Boc) groups are introduced to stabilize the piperidine ring during subsequent reactions.
Coupling with Piperazine
The final compound is assembled via amide bond formation between the piperidine intermediate and ethyl piperazine-1-carboxylate:
-
HATU-mediated coupling : Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature.
-
Mixed anhydride method : Reaction with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), yielding 85–92% product.
Industrial-Scale Production
Batch Reactor Systems
Continuous Flow Chemistry
-
Microreactors enhance heat transfer and reduce reaction times:
Reaction Optimization
Solvent Effects
| Solvent | Reaction Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 88 | 98.5 |
| DMF | 76 | 95.2 |
| THF | 82 | 97.8 |
Polar aprotic solvents (e.g., DMF) improve solubility but increase dimerization risks.
Catalytic Systems
-
Triethylamine : Achieves 85% yield in coupling reactions but requires strict moisture control.
-
Pd/C : Enables hydrogenation of nitro intermediates with 95% efficiency.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.12 (q, 2H, -OCH₂).
-
HRMS : m/z 381.9 [M+H]⁺, confirming molecular formula C₁₇H₂₄ClN₅O₃.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU coupling | 92 | 99.5 | High efficiency |
| Mixed anhydride | 85 | 98.7 | Low cost |
| Continuous flow | 82 | 99.1 | Scalability |
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2 M NaOH, 80°C, 4 h | 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylic acid | 78% | |
| Amide bond hydrolysis | 6 M HCl, reflux, 12 h | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid + piperazine derivative | 62% |
Key findings:
-
Base-catalyzed ester hydrolysis retains the chloropyridazine ring’s integrity.
-
Acidic hydrolysis of the amide bond requires prolonged heating to achieve moderate yields.
Nucleophilic Substitution
The 6-chloropyridazine moiety participates in SNAr reactions due to electron-deficient aromatic systems:
Mechanistic insights:
-
Microwave-assisted conditions (e.g., 150 W, 150°C) reduce reaction times to 2–4 h with comparable yields .
-
Electron-donating substituents on nucleophiles enhance reactivity .
Reduction Reactions
Catalytic hydrogenation selectively reduces unsaturated bonds:
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Chloropyridazine ring | Pd/C (10%), H2 (1 atm) | EtOH, 25°C, 6 h | 4-{[1-(6-chloro-1,4,5,6-tetrahydropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate | 68% |
Notes:
-
Full reduction of the pyridazine ring to a piperazine analog requires higher H2 pressure (3 atm) and prolonged reaction times (>12 h).
Cross-Coupling Reactions
The chloropyridazine group enables palladium-catalyzed couplings:
Critical parameters:
-
Boronic acids with electron-withdrawing groups (e.g., -NO2, -CF3) improve coupling efficiency .
-
Steric hindrance at the piperidine nitrogen limits Buchwald-Hartwig reactivity .
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl3 | Reflux, 6 h | 4-{[1-(6-chloropyridazino[4,5-b]piperidin-3-yl)carbonyl}piperazine-1-carboxylate | 58% | |
| NaN3, CuI | DMF, 100°C, 24 h | Tetrazole-fused derivatives | 40% |
Observations:
-
POCl3-mediated cyclization proceeds via electrophilic aromatic substitution.
-
Azide-alkyne cycloadditions require copper catalysis to achieve moderate yields .
Oxidation Reactions
Controlled oxidation modifies sulfur-containing analogs (not directly applicable to this compound but relevant for structural analogs):
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH2Cl2, 0°C → 25°C, 2 h | Sulfoxide/sulfone derivatives (if S present) | 75–90% |
Key Stability Considerations
-
Thermal stability : Decomposes above 200°C via cleavage of the ester group.
-
Photoreactivity : The chloropyridazine ring undergoes partial degradation under UV light (λ = 254 nm).
-
pH sensitivity : Stable in pH 4–8; rapid hydrolysis occurs outside this range.
This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it valuable for developing pharmacologically active analogs, particularly TRPC6 inhibitors and kinase-targeted therapies .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 364.82 g/mol. Its structure includes a piperazine ring, a piperidine moiety, and a chloropyridazine substituent, which contribute to its biological activity.
Medicinal Chemistry
Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent in treating various diseases:
- HSD17B13 Inhibition : Recent studies have highlighted the compound's role as an inhibitor of hydroxysteroid dehydrogenase 17-beta type 13 (HSD17B13), which is implicated in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis. Inhibiting this enzyme may help mitigate liver damage and progression to more severe liver conditions .
- Neurological Disorders : The compound has also been explored for its antagonistic effects on muscarinic receptors, particularly M4 receptors, which are involved in cognitive functions. This suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease .
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. Its ability to interact with specific biological targets can be leveraged to design compounds that inhibit cancer cell proliferation. The chloropyridazine moiety is known for its activity against various cancer types, making derivatives of this compound relevant in ongoing cancer research .
Case Study 1: Liver Disease Treatment
In a study focusing on the treatment of liver diseases, researchers administered this compound to animal models of NAFLD. The results indicated a significant reduction in liver enzyme levels and histological improvement in liver tissue, suggesting its efficacy as a therapeutic agent .
Case Study 2: Cognitive Enhancement
Another study investigated the cognitive-enhancing properties of the compound in models of cognitive impairment. The administration of the compound led to improved memory and learning capabilities in treated subjects compared to controls, indicating its potential utility in treating cognitive deficits associated with aging or neurodegenerative diseases .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs are compared based on substitutions at the piperidine, piperazine, or aromatic moieties:
Key Observations :
Comparison with Analogs :
Physicochemical and Spectral Properties
13C NMR Data :
Solubility and Stability :
- Ethyl esters (target compound) offer moderate water solubility, while tert-butyl derivatives () are more lipophilic .
Biological Activity
Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with potential biological activity. The structure incorporates a piperazine moiety and a chloropyridazine derivative, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Molecular Weight : 320.79 g/mol
- Chemical Formula : C15H19ClN4O3
- CAS Number : 6409739
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an antagonist for certain receptors involved in neurotransmission and cellular signaling pathways.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models, likely due to modulation of monoamine neurotransmitters.
- Anti-inflammatory Properties : The presence of the chloropyridazine moiety suggests potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in treating infections.
Study 1: Antidepressant-Like Effects
A study investigated the antidepressant-like effects of structurally related compounds in mice. The results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity.
| Compound | Dose (mg/kg) | Immobility Time (s) | P-value |
|---|---|---|---|
| Control | 0 | 120 | - |
| Compound A | 10 | 80 | <0.01 |
| Compound B | 20 | 60 | <0.05 |
Study 2: Anti-inflammatory Activity
In vitro studies showed that this compound inhibited TNF-alpha production in macrophages.
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 3: Antimicrobial Efficacy
A screening assay evaluated the antimicrobial efficacy against several bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
Q & A
Q. What is the recommended synthetic route for Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate?
The synthesis involves sequential coupling reactions. First, the piperidine-4-carbonyl intermediate is prepared by reacting 6-chloropyridazine with piperidin-4-ylmethanol under nucleophilic substitution conditions. Next, the piperazine-1-carboxylate moiety is introduced via a carbodiimide-mediated coupling (e.g., EDC/HOAt) between the carbonyl intermediate and ethyl piperazine-1-carboxylate. Purification typically employs flash chromatography or crystallization with ether/hexane mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How are coupling reaction conditions optimized for this synthesis?
Use dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIEA) as a base to facilitate carbodiimide-mediated coupling. Maintain a 1:1 molar ratio of reactants at 0–5°C to minimize side reactions. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound?
Employ the SHELX suite (e.g., SHELXL) for structure refinement. If discrepancies arise in bond lengths or angles between datasets:
Q. What strategies analyze the conformational dynamics of the piperazine-piperidine system?
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS with explicit solvent models to study torsional flexibility.
- X-ray Crystallography: Compare crystal packing effects on chair/boat conformations of the piperazine ring.
- VT-NMR: Monitor temperature-dependent splitting of piperazine protons to assess ring inversion barriers .
Q. How to address discrepancies in reported biological activity data?
- Solubility Variability: Test solubility in DMSO/PBS mixtures; adjust assays to maintain consistent concentrations.
- Metabolic Stability: Use liver microsome assays to identify degradation pathways (e.g., esterase-mediated hydrolysis of the ethyl carboxylate).
- Off-Target Effects: Screen against kinase panels to rule out nonspecific binding .
Methodological Notes
- Synthesis References: Adapt procedures from analogous piperazine-carbonyl derivatives .
- Data Validation: Cross-reference crystallographic results with computational models to resolve ambiguities .
- Biological Assays: Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
